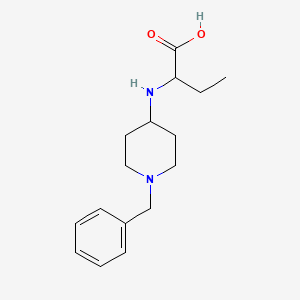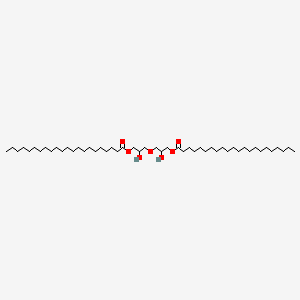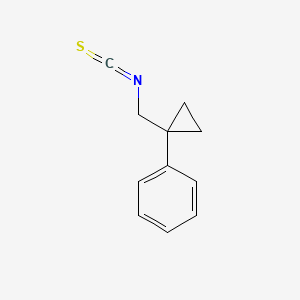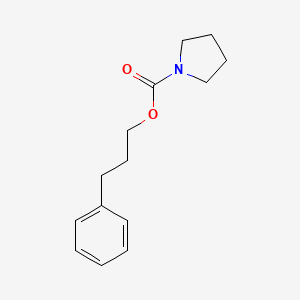
1-Pyrrolidinecarboxylic acid, 3-phenylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MH 1321 is a compound known for its exceptional resistance to heat, corrosion, and wear. It belongs to the family of stainless steel alloys, specifically the 13Cr-2Ni-Mo stainless steel series. This compound is widely used in various industrial applications due to its robust mechanical properties and durability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MH 1321 involves the alloying of chromium, nickel, and molybdenum with iron. The typical synthetic route includes:
Melting: The raw materials (iron, chromium, nickel, and molybdenum) are melted together in an electric arc furnace.
Refining: The molten alloy is refined to remove impurities.
Casting: The refined alloy is cast into molds to form ingots.
Hot Rolling: The ingots are hot-rolled to achieve the desired shape and size.
Annealing: The rolled alloy is annealed to enhance its mechanical properties.
Industrial Production Methods
In industrial settings, the production of MH 1321 follows similar steps but on a larger scale. Advanced techniques such as vacuum induction melting and vacuum arc remelting are employed to ensure high purity and uniformity of the alloy .
化学反応の分析
Types of Reactions
MH 1321 undergoes various chemical reactions, including:
Oxidation: The alloy forms a protective oxide layer when exposed to high temperatures, enhancing its corrosion resistance.
Reduction: In reducing environments, the alloy maintains its structural integrity due to its stable composition.
Substitution: The alloy can undergo substitution reactions where atoms in the alloy are replaced by other elements to modify its properties.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Occurs in the presence of reducing agents such as hydrogen.
Substitution: Involves the use of various metal salts and high-temperature conditions.
Major Products Formed
Oxidation: Formation of chromium oxide and nickel oxide layers.
Reduction: Retention of the alloy’s metallic state.
Substitution: Formation of modified alloys with enhanced properties.
科学的研究の応用
MH 1321 finds applications in various scientific research fields:
Chemistry: Used as a catalyst in chemical reactions due to its stability and resistance to corrosion.
Biology: Employed in the fabrication of biomedical devices and implants due to its biocompatibility.
Medicine: Utilized in surgical instruments and medical equipment for its durability and resistance to sterilization processes.
Industry: Widely used in the aerospace, automotive, and construction industries for its mechanical strength and resistance to harsh environments
作用機序
The mechanism by which MH 1321 exerts its effects is primarily through the formation of a stable oxide layer that protects the underlying metal from corrosion and wear. The molecular targets include the surface atoms of the alloy, which interact with environmental agents to form protective compounds. The pathways involved include the diffusion of oxygen and other reactive species to the alloy surface, where they react to form stable oxides .
類似化合物との比較
Similar Compounds
13Cr-4Ni-Mo Stainless Steel: Similar in composition but with higher nickel content, offering better corrosion resistance.
13Cr-6Ni-Mo Stainless Steel: Contains even higher nickel content, providing superior mechanical properties.
17Cr-4Ni Stainless Steel: Known for its high strength and hardness.
Uniqueness of MH 1321
MH 1321 is unique due to its balanced composition of chromium, nickel, and molybdenum, which provides an optimal combination of corrosion resistance, mechanical strength, and wear resistance. This makes it particularly suitable for applications requiring high durability and stability under extreme conditions .
特性
CAS番号 |
92500-98-6 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
3-phenylpropyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c16-14(15-10-4-5-11-15)17-12-6-9-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2 |
InChIキー |
DXDMOTGFUITXKZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)OCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


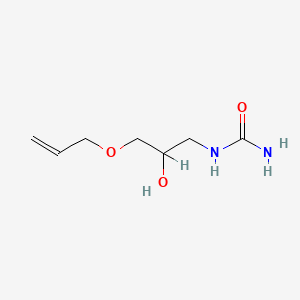
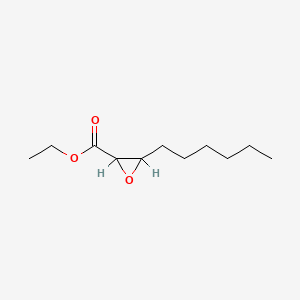
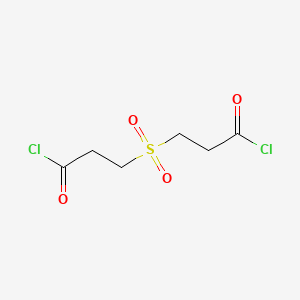
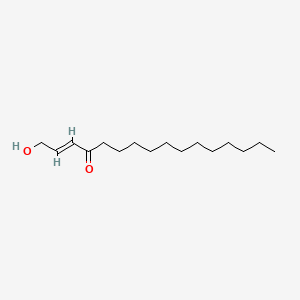
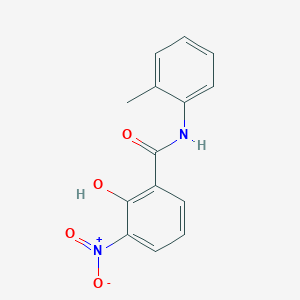
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)

